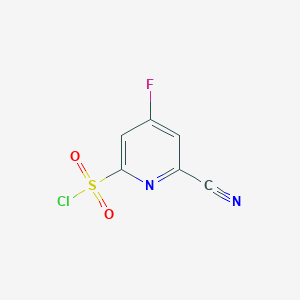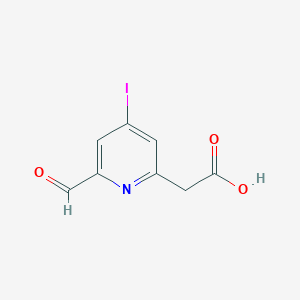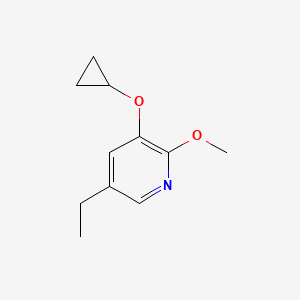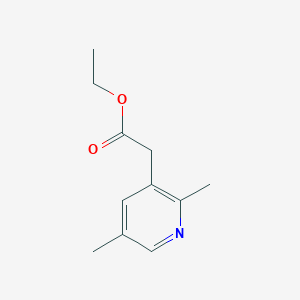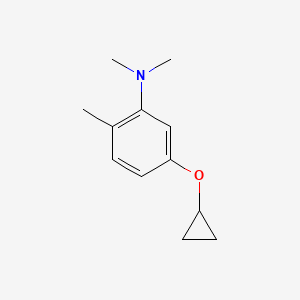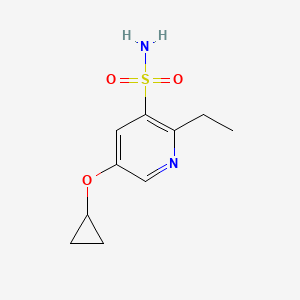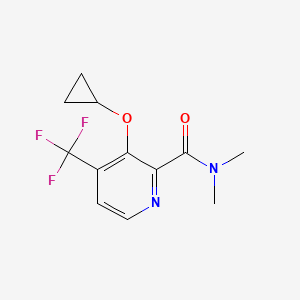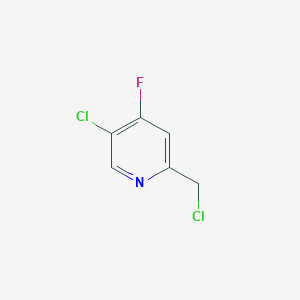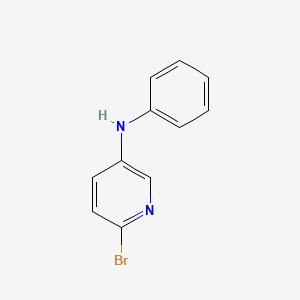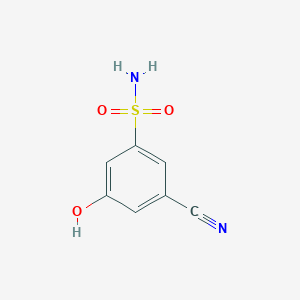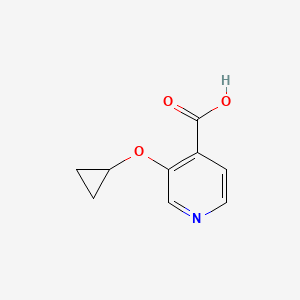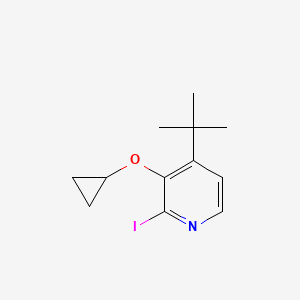
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine is a heterocyclic organic compound with the molecular formula C12H16INO It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-cyclopropoxy-2-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of 3-cyclopropoxy-4-tert-butylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production may also involve the use of automated systems for precise control of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-Tert-butyl-3-cyclopropoxy-2-azidopyridine, while a Suzuki coupling reaction with phenylboronic acid would produce 4-Tert-butyl-3-cyclopropoxy-2-phenylpyridine .
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-2-iodopyridine depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions or covalent modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butyl-3-iodoheptane: Similar in structure but lacks the cyclopropoxy group.
4-Tert-butylpyridine: Lacks both the cyclopropoxy group and the iodine atom.
3-Cyclopropoxy-4-iodopyridine: Similar but without the tert-butyl group.
Uniqueness
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and iodine substituents on the pyridine ring.
Eigenschaften
Molekularformel |
C12H16INO |
|---|---|
Molekulargewicht |
317.17 g/mol |
IUPAC-Name |
4-tert-butyl-3-cyclopropyloxy-2-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
AVMDZUMCLAWEJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=NC=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


